molecular formula C10H8BrNO4 B2921792 7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester CAS No. 1009333-80-5

7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B2921792
CAS No.: 1009333-80-5
M. Wt: 286.081
InChI Key: JQEBDKPNMXJDEH-UHFFFAOYSA-N
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Description

“7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular formula of C10H8BrNO4 .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 4,5-dibromonicotinate and ethyl glycolate in DMF at 0°C, with sodium hydride added . The reaction mixture is stirred at 0°C for 15 minutes before being allowed to warm to room temperature for 2 hours . The reaction mixture is then cooled to 0°C before the addition of 1M HCl .

Scientific Research Applications

Synthesis and Chemical Properties

7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester is a compound that belongs to a class of substances involved in the synthesis and study of furopyridines and their derivatives. These compounds, including furo[3,2-b]pyridine and its methyl derivatives, are synthesized through a series of reactions starting from hydroxy esters such as ethyl 3-hydroxypiconate. These synthetic pathways involve O-alkylation, cyclization, hydrolysis, decarboxylation, and dehydration steps to produce various furopyridine derivatives. These methods provide access to ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate and its related compounds, which are key intermediates in the synthesis of furo[3,2-b]pyridine and its derivatives with potential applications in chemical research and development (Shiotani & Morita, 1986).

Intramolecular Cyclization and Alkylation

The compound is also involved in reactions leading to intramolecular cyclization, forming structures such as ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This is achieved through the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to the formation of complex heterocyclic structures. These structures are further alkylated to produce derivatives like ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c]pyridine-2-carboxylate, showcasing the versatility of this compound in synthesizing novel heterocyclic compounds with potential applications in pharmaceutical and materials science research (Remizov, Pevzner, & Petrov, 2019).

Derivatives with Potential Cytotoxic Activity

Research has also been conducted on derivatives of benzo[b]furancarboxylic acids, including those related to the furo[3,2-c]pyridine structure, for their potential cytotoxic activities. These studies involve the synthesis and evaluation of various derivatives for their effectiveness against human cancer cell lines, indicating the importance of this compound and its derivatives in the development of new anticancer agents. Such research underscores the potential therapeutic applications of these compounds in oncology and provides a foundation for further exploration of their medicinal properties (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate . These factors include pH, temperature, and the presence of other molecules, among others. More research is needed to understand how these factors affect the compound’s action.

Properties

IUPAC Name

ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-7(13)5-3-12-4-6(11)8(5)16-9/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEBDKPNMXJDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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